molecular formula C28H40BrN7O4 B1574460 SGC 0946

SGC 0946

Cat. No. B1574460
M. Wt: 618.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Highly potent DOT1L methyltransferase inhibitor (Kd = 0.06 nM, IC50 = 0.3 nM in a radioactive assay);  blocks H3K79 methylation in A431 cells and MCF10A cells. Inactive at 12 histone methyltransferases and DNMT1. Selectively kills cells transformed with the MLL-AF9 fusion oncogene in an in vitro model of leukemia;  lowers levels of MLL target genes HOXA9 and Meis1.

Scientific Research Applications

Collaboration with Industry

SGC 0946's development is part of a broader initiative involving partnerships between academic and industrial researchers. The Structural Genomics Consortium (SGC), under which SGC 0946 was developed, exemplifies this collaboration, aiming to generate human protein structures for public domain use, relevant to drug discovery efforts (Edwards, 2016).

Organizational and Technological Innovation

The SGC represents a novel public-private and open access approach to pre-competitive research, distinct from traditional models in the sector characterized by patenting and direct appropriations. It serves as a shared knowledge resource for drug discovery, providing a knowledge infrastructure for the scientific community (Jones & Chataway, 2021).

Impact on Protein Family Research

The SGC's focus on protein-ligand interactions, with an emphasis on medically-relevant human proteins, has had a significant scientific impact. It utilizes methods like effective protein expression and X-ray crystallography, contributing to accelerated delivery of protein structures and enhancing discovery in areas like protein kinases, phosphatases, and signal transduction proteins (Gileadi et al., 2007).

Open Science and Patient-Centric Research

The SGC promotes open science initiatives in early-stage drug discovery, fostering innovative partnerships like the one with Myeloma UK. This partnership aims to create a comprehensive platform for the discovery and development of new treatments, demonstrating the potential of open science in patient-centric research (Low, Bountra, & Lee, 2016).

Beyond Oncology: Epigenetic Applications

SGC 0946, as part of the SGC's epigenetic chemical probes, extends its applications beyond oncology to areas like inflammation, viral, metabolic, and neurodegenerative diseases. These probes, primarily used for phenotypic profiling, have become critical tools in research, uncovering new therapeutic starting points in various medical fields (Ackloo, Brown, & Müller, 2017).

properties

Molecular Formula

C28H40BrN7O4

Molecular Weight

618.57

synonyms

1-[3-[[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl](isopropyl)amino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.